molecular formula C21H17N3O2 B14684427 1-Acridin-9-yl-3-(4-methoxyphenyl)urea CAS No. 26687-11-6

1-Acridin-9-yl-3-(4-methoxyphenyl)urea

Cat. No.: B14684427
CAS No.: 26687-11-6
M. Wt: 343.4 g/mol
InChI Key: UQAVJXFBFYYDFK-UHFFFAOYSA-N
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Description

1-Acridin-9-yl-3-(4-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea typically involves the reaction of acridine derivatives with appropriate isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Acridin-9-yl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an intercalating agent, interacting with DNA and affecting biological processes. This property makes it a candidate for further research in genetic studies and molecular biology.

    Medicine: Acridine derivatives, including this compound, have been investigated for their anticancer properties. .

    Industry: The compound is used in the development of dyes and fluorescent materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent .

Comparison with Similar Compounds

1-Acridin-9-yl-3-(4-methoxyphenyl)urea can be compared with other acridine derivatives such as:

Properties

CAS No.

26687-11-6

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-acridin-9-yl-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25)

InChI Key

UQAVJXFBFYYDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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